molecular formula C22H23N3O4 B2661723 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 862200-20-2

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2661723
CAS No.: 862200-20-2
M. Wt: 393.443
InChI Key: DCQWFQSQTHYGSR-UHFFFAOYSA-N
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Description

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves multiple steps, starting from acyclic starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium, indicating its potential as an antifibrotic agent . It may also interact with other molecular targets involved in antimicrobial and antitumor activities, although further research is needed to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds to 2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol include other pyrimidine derivatives such as:

These compounds share similar structural features but differ in their substituents, which can affect their biological activities and applications

Properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-4-27-18-7-5-6-8-19(18)29-20-12-24-22(23)25-21(20)16-10-9-15(11-17(16)26)28-13-14(2)3/h5-12,26H,2,4,13H2,1,3H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQWFQSQTHYGSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC(=C)C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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